2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid
Description
2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid (IUPAC name: 2-[5-(methoxymethyl)furan-2-amido]benzoic acid) is a synthetic benzoic acid derivative featuring a 2-furoylamino substituent modified with a methoxymethyl group at the 5-position of the furan ring. Its molecular formula is C₁₄H₁₃NO₅, with a molecular weight of 275.26 g/mol.
The compound’s structural uniqueness lies in its methoxymethyl-furoyl moiety, which balances lipophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-[[5-(methoxymethyl)furan-2-carbonyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-8-9-6-7-12(20-9)13(16)15-11-5-3-2-4-10(11)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWCAGUDVJJUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351065 | |
| Record name | 2-{[5-(Methoxymethyl)furan-2-carbonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330638-41-0 | |
| Record name | 2-{[5-(Methoxymethyl)furan-2-carbonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid involves several steps. One common synthetic route includes the reaction of 5-(methoxymethyl)-2-furoic acid with 2-aminobenzoic acid under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential medicinal properties, including its use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, synthesis methods, and inferred biological activities:
Key Comparative Findings
Substituent Effects on Bioactivity
- Methoxymethyl vs. Nitro/Cyano Groups: The target compound’s methoxymethyl group enhances lipophilicity compared to the electron-withdrawing nitro and cyano groups in ’s analog. This difference may improve membrane permeability but reduce electrophilic reactivity .
- Fluorophenyl vs.
Physicochemical Properties
| Property | Target Compound | 5-Methoxy-2-[(4-phenoxyphenyl)amino]benzoic acid | 2-Acetylamino benzoic acid methyl ester |
|---|---|---|---|
| LogP (Lipophilicity) | ~1.8 (moderate) | ~3.2 (high) | ~1.5 (moderate) |
| Solubility (aq. pH 7.4) | Low (carboxylic acid) | Very low (non-ionizable phenoxy) | Moderate (ester) |
| Hydrogen-Bond Donors | 2 (COOH, NH) | 2 (COOH, NH) | 1 (NH) |
Biological Activity
2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₃N₁O₅
- Structure : The compound features a furoyl moiety linked to an amino group and a benzoic acid structure, which may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymes : Analogous compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, certain derivatives demonstrated IC50 values as low as 0.59 μM against AChE .
- Antioxidant Activity : The presence of methoxy and furoyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells. This is vital for protecting against various diseases, including cancer and neurodegeneration .
- Antimicrobial Properties : The benzoic acid derivatives have been studied for their antibacterial and antifungal activities, with some showing significant inhibition against pathogenic strains .
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : Various concentrations of this compound were tested on human foreskin fibroblasts. Results indicated no cytotoxicity at concentrations up to 10 μg/mL, suggesting a favorable safety profile for further studies .
- Enzyme Activity Assays : The compound was tested for its ability to modulate proteasome and lysosomal pathways. Enhanced activity was observed in the presence of the compound, indicating its potential role as a modulator in protein degradation systems .
Case Studies
Several studies have highlighted the therapeutic potential of similar compounds:
- A study involving para-aminobenzoic acid (PABA) analogs reported significant anti-inflammatory effects, which may be extrapolated to suggest similar effects for this compound due to structural similarities .
- Research on benzoic acid derivatives has shown promising results in inhibiting cancer cell proliferation, particularly in hepatocellular carcinoma and melanoma cell lines, indicating potential anticancer properties .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Q. What are the recommended synthetic routes for 2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 5-(methoxymethyl)furoic acid derivatives with 2-aminobenzoic acid via amide bond formation. Key steps include:
- Activation of the carboxylic acid : Use carbodiimides (e.g., EDC or DCC) with coupling agents like HOBt to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .
- Temperature control : Maintain 0–25°C to prevent decomposition of reactive intermediates.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm the presence of methoxymethyl (δ 3.3–3.5 ppm for OCH₂O), furoyl protons (δ 6.5–7.5 ppm), and amide NH (δ 8–10 ppm). Integration ratios validate stoichiometry .
- Infrared (IR) Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with ppm-level accuracy .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data observed for this compound across different solvent systems?
- Methodological Answer : Contradictions often arise from solvent polarity, hydrogen-bonding capacity, and temperature effects. Systematic approaches include:
- Solvent Screening : Test solubility in DMSO (high polarity), ethanol (moderate H-bonding), and dichloromethane (low polarity) at 25°C and 40°C .
- Computational Modeling : Use tools like COSMO-RS to predict solubility based on molecular descriptors (e.g., logP, hydrogen bond donors/acceptors) .
- Crystallography : Analyze crystal packing (e.g., via X-ray diffraction) to identify intermolecular interactions (e.g., π-π stacking, H-bonding) that influence solubility .
Q. What methodological approaches are suitable for evaluating the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Target Selection : Prioritize enzymes with structural homology to known furoyl-amide targets (e.g., cyclooxygenases, kinases) .
- In Vitro Assays :
- Fluorescence-Based Assays : Monitor enzyme activity using fluorogenic substrates (e.g., FITC-labeled peptides) .
- IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements to calculate inhibition potency .
- Molecular Docking : Use AutoDock Vina to predict binding modes, focusing on interactions with catalytic residues (e.g., hydrogen bonds with methoxymethyl groups) .
- SAR Analysis : Modify substituents (e.g., methoxymethyl to ethoxymethyl) to correlate structure with activity trends .
Data Analysis and Optimization
Q. How should researchers analyze contradictory results in the compound’s antimicrobial activity across bacterial strains?
- Methodological Answer :
- Strain-Specific Screening : Test Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess membrane permeability differences .
- Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to determine if resistance mechanisms underlie discrepancies .
- Biofilm Assays : Use crystal violet staining to evaluate biofilm disruption, which may explain variable MIC values .
Q. What strategies are effective for improving the catalytic efficiency of metal complexes derived from this compound?
- Methodological Answer :
- Ligand Design : Introduce electron-donating groups (e.g., methoxy) to enhance metal coordination. Synthesize Pd(II) or Cu(II) complexes and characterize via XANES/EXAFS .
- Reaction Optimization : Vary solvent (acetonitrile vs. toluene), temperature (25–80°C), and catalyst loading (1–5 mol%) in model reactions (e.g., Suzuki coupling) .
- Turnover Number (TON) Calculation : Quantify product yield via GC-MS to assess recyclability and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
